![molecular formula C6H15ClN2O B1460316 S 2-Amino-N-ethylbutyramide hydrochloride CAS No. 187680-43-9](/img/structure/B1460316.png)
S 2-Amino-N-ethylbutyramide hydrochloride
Overview
Description
Scientific Research Applications
Analytical Chemistry Applications
A study developed a Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for determining the enantiomer of "S 2-Amino-N-ethylbutyramide hydrochloride," highlighting its significance in quality control processes. This method utilized pre-column chiral derivatization and demonstrated precision, accuracy, and robustness, essential for the substance's quality assurance in pharmaceutical preparations (Suo Jiangtao et al., 2015).
Corrosion Inhibition
Research into corrosion inhibitors for industrial applications revealed a novel compound synthesized from "S 2-Amino-N-ethylbutyramide hydrochloride" that exhibited excellent inhibitory performance on carbon steel, commonly used in oil installations. This suggests potential for its use in enhancing the longevity and reliability of such installations by protecting them against corrosion (Zainb Fadel & Qahtan A. Yousif, 2020).
Material Science
A detailed study on "S 2-Amino-N-ethylbutyramide hydrochloride" focused on its role in synthesizing ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride, key intermediates for peptide nucleic acid synthesis. This improved synthesis method provided the compound in near-quantitative yield and high purity without the need for chromatography, underscoring its importance in the field of biochemistry and pharmacology (R. Viirre & R. Hudson, 2003).
Pharmacological Research
The pharmacological characterization of a compound derived from "S 2-Amino-N-ethylbutyramide hydrochloride" as a β3-adrenoceptor agonist for treating preterm labor was explored. This study provided insights into the compound's potential therapeutic application, demonstrating its efficacy in inhibiting contractions in human myometrial strips, which could offer a new approach to managing preterm labor (T. Croci et al., 2007).
properties
IUPAC Name |
(2S)-2-amino-N-ethylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-3-5(7)6(9)8-4-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFOAELYBQOTNE-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)NCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S 2-Amino-N-ethylbutyramide hydrochloride | |
CAS RN |
187680-43-9 | |
Record name | (2S)-2-amino-N-ethylbutanamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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